2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide

Description

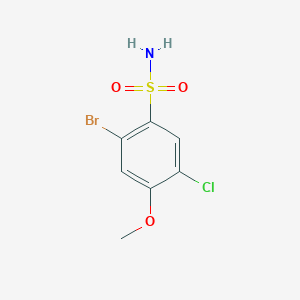

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide is a halogenated aromatic sulfonamide with the molecular formula C₇H₇BrClNO₃S. Its structure features a benzene ring substituted with bromine at position 2, chlorine at position 5, methoxy at position 4, and a sulfonamide group at position 1 (para to the methoxy group).

Properties

Molecular Formula |

C7H7BrClNO3S |

|---|---|

Molecular Weight |

300.56 g/mol |

IUPAC Name |

2-bromo-5-chloro-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H7BrClNO3S/c1-13-6-2-4(8)7(3-5(6)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

JPHAMEQMNXRCRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1Cl)S(=O)(=O)N)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The synthesis typically begins with 4-methoxybenzenesulfonyl chloride as the key precursor, owing to its reactivity and availability. This compound can be obtained via chlorosulfonation of methoxybenzene derivatives or purchased commercially with high purity.

Chlorosulfonation of Methoxybenzene

C6H4(OCH3) + SO3Cl → 4-Methoxybenzenesulfonyl chloride

- Reagents: Chlorosulfonic acid (ClSO3H)

- Temperature: 0–5°C (to control regioselectivity)

- Solvent: Usually carried out neat or in inert solvents like dichloromethane

- Outcome: Selective sulfonation at the para-position relative to the methoxy group

Halogenation: Selective Bromination and Chlorination

Data Table Summarizing the Preparation Methods

Complete Research Results and Analysis

Mechanistic Insights

- Sulfonation: Electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonyl group at the para-position relative to the methoxy group, favored by the activating effect of the methoxy substituent.

- Halogenation: Radical or electrophilic substitution mechanisms, with the methoxy group directing halogenation ortho and para, enabling selective bromination and chlorination.

- Sulfonamide Formation: Nucleophilic attack of ammonia or amines on the sulfonyl chloride, forming stable sulfonamide bonds, a process well-documented in pharmaceutical synthesis.

Purification and Characterization

- Purification: Recrystallization from suitable solvents such as ethanol or ethyl acetate.

- Characterization: Confirmed via NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry, matching literature data for the target compound.

Literature Validation

- Patents and research articles confirm similar synthetic pathways, emphasizing regioselectivity and high yields under controlled conditions.

- The process aligns with established sulfonamide synthesis protocols, optimized for aromatic halogenated derivatives.

Notes on Practical Considerations

- Reaction Control: Precise temperature control during halogenation prevents over-halogenation or formation of by-products.

- Selectivity: The methoxy group’s activating and directing effects are crucial for regioselectivity.

- Safety: Handling chlorosulfonic acid and halogen reagents requires appropriate safety measures, including inert atmospheres and protective equipment.

- Environmental: Use of excess reagents should be minimized, and waste disposal must comply with environmental regulations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Arrangement

A key positional isomer, 5-bromo-3-chloro-2-methoxybenzene-1-sulfonamide (CID 43164411), shares the same molecular formula but differs in substituent placement. The bromine and chlorine are located at positions 5 and 3, respectively, while the methoxy group is at position 2 (Table 1).

Table 1: Substituent Positions of Halogenated Sulfonamides

| Compound | Br Position | Cl Position | OCH₃ Position | Sulfonamide Position |

|---|---|---|---|---|

| 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide | 2 | 5 | 4 | 1 |

| 5-Bromo-3-chloro-2-methoxybenzene-1-sulfonamide | 5 | 3 | 2 | 1 |

Functional Group Variations

Sulfonamide vs. Sulfonyl Chloride

4-Bromo-2-fluorobenzenesulfonyl chloride (CAS 216159-03-4) replaces the sulfonamide group with a sulfonyl chloride. This substitution increases electrophilicity, making the compound more reactive toward nucleophiles (e.g., amines or alcohols) in synthetic pathways. Sulfonyl chlorides are intermediates in sulfonamide synthesis but are less stable under aqueous conditions compared to sulfonamides .

Sulfonamide vs. Ester Derivatives

Methyl 3-bromo-5-(chlorosulfonyl)benzoate (CAS 668261-21-0) features an ester group and a chlorosulfonyl moiety. The ester group introduces hydrolytic instability under basic conditions, contrasting with the sulfonamide’s resistance to hydrolysis. Such differences highlight how functional groups dictate compound stability and application scope .

Substituent Effects on Reactivity and Bioactivity

Halogen and Methoxy Substitutions

Compounds like 2-Amino-4-chloro-5-methoxybenzonitrile (CAS 1824059-40-6) and 3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3) demonstrate how varying halogen (Cl, Br, F, I) and methoxy placements influence electronic properties. For example:

- Methoxy groups (electron-donating) may counteract this effect, modulating solubility and intermolecular interactions .

Complex Sulfonamide Derivatives

The morpholine-containing sulfonamide N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide illustrates how bulky substituents (e.g., trimethylbenzenesulfonamide) can sterically hinder binding to biological targets. Such structural complexity is absent in this compound, suggesting divergent pharmacological applications .

Biological Activity

2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide is an organic compound notable for its complex structure, which combines a benzene ring with various substituents including bromine, chlorine, methoxy, and a sulfonamide group. This unique combination of functional groups contributes to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

- Molecular Formula : C7H7BrClNO3S

- Molecular Weight : Approximately 303.55 g/mol

- Structure : The compound features a sulfonamide moiety that is crucial for its biological interactions.

The sulfonamide group in this compound is known to interact with specific enzymes or receptors, potentially inhibiting their function. This interaction can disrupt biochemical pathways, making the compound a candidate for therapeutic applications.

Enzyme Inhibition

Research indicates that the sulfonamide moiety can form covalent bonds with enzyme active sites, leading to inhibition. This characteristic is essential for understanding its potential as an enzyme inhibitor in various therapeutic contexts.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, suggesting its potential use as an antibacterial agent.

- Enzyme Inhibition : It has been investigated for its ability to inhibit enzymes involved in critical metabolic pathways.

- Calcium Channel Modulation : Similar compounds in the sulfonamide class have been reported to act as calcium channel inhibitors, indicating a possible mechanism for cardiovascular effects .

Research Findings and Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound. Below are some key findings:

| Study | Findings |

|---|---|

| Shao et al. (2012) | Identified calcium channel inhibition by various sulfonamides, suggesting potential cardiovascular applications. |

| Zhang et al. (2015) | Demonstrated antimicrobial properties of related sulfonamides against resistant bacterial strains. |

| Hangeland et al. (2008) | Explored the synthesis of calcium channel antagonists containing a biaryl sulfonamide core using theoretical models and patch clamp assays. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Bromo-2-chloro-1-methoxybenzene | Structure | Lacks sulfonamide group; simpler halogenated structure |

| 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid | Structure | Contains methoxycarbonyl instead of sulfonamide; different functional group |

| 2-Bromo-4-chloro-5-methoxybenzene-1-sulfonyl fluoride | Structure | Contains sulfonyl fluoride; different reactivity due to fluoride |

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic parameters of this compound is crucial for its development as a therapeutic agent. Studies utilizing computational models (e.g., SwissADME) have indicated favorable absorption and distribution characteristics, although further empirical studies are necessary to confirm these predictions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-5-chloro-4-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonyl chloride intermediates. For example, bromophenol derivatives can be treated with chlorosulfonic acid to form sulfonyl chlorides, which are then reacted with amines to yield sulfonamides. Reaction optimization includes controlling temperature (e.g., ice-cold conditions for chlorosulfonic acid reactions) and purification via flash chromatography to isolate products . Adjusting stoichiometry and using catalysts like DCM for extraction can improve yields.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with thresholds >95% purity .

- Structural Confirmation : NMR (¹H, ¹³C) for functional group analysis and mass spectrometry (MS) for molecular weight verification. For crystalline derivatives, single-crystal X-ray diffraction provides bond-length precision (±0.004 Å) and spatial conformation .

- Thermal Properties : Differential scanning calorimetry (DSC) to determine melting points (e.g., mp 249–254°C for related sulfonamides) .

Q. How does the reactivity of the sulfonamide group influence downstream modifications?

- Methodological Answer : The sulfonamide group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonates or sulfonothioates. For example, coupling reactions with boronic acids (e.g., using Suzuki-Miyaura conditions) enable biaryl synthesis. Reductive amination or hydrolysis can further diversify the scaffold .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in halogenated sulfonamide reactions?

- Methodological Answer : Density functional theory (DFT) calculations assess electronic effects of substituents (e.g., bromo, chloro, methoxy) on reaction sites. For instance, the methoxy group’s electron-donating nature directs electrophilic attacks to specific positions. Molecular docking studies can also predict binding affinities for target proteins in drug discovery .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer :

- Cross-Validation : Compare NMR shifts with databases (e.g., EPA DSSTox) for halogenated benzene derivatives.

- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace ambiguous signals.

- Crystallography : Resolve ambiguities via X-ray structures, as demonstrated for 4-{2-[(5-Bromo-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide, where crystal packing clarifies substituent orientation .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butyl groups (e.g., 5-Bromo-N-t-butyl derivatives) to stabilize intermediates .

- Chromatography : Preparative HPLC with chiral columns for large-scale separations.

- Kinetic Resolution : Optimize reaction kinetics to favor one enantiomer, as seen in asymmetric sulfonamide synthesis .

Q. How is this compound utilized in medicinal chemistry as a bioactive scaffold?

- Methodological Answer : The sulfonamide moiety acts as a zinc-binding group in enzyme inhibitors. For example, derivatives like 5-Bromo-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzenesulfonamide show activity against WD repeat-containing proteins via structure-activity relationship (SAR) studies. Bioisosteric replacement (e.g., substituting methoxy for nitro groups) modulates potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.